molecular formula C10H11N3O B2799642 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 91622-91-2

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No. B2799642
CAS RN: 91622-91-2
M. Wt: 189.218
InChI Key: PGPPFIDIJMNDBJ-UHFFFAOYSA-N
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Description

“6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” is a chemical compound with the formula C18H19N3O . It appears as a crystalline solid .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C18H19N3O/c1-13-6-8-14(9-7-13)18(22)21-12-15-4-3-11-20(15)17-16(21)5-2-10-19-17/h2,5-10,15H,3-4,11-12H2,1H3 . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a crystalline solid . Its molecular formula is C18H19N3O .

Scientific Research Applications

Vascular Smooth Muscle Relaxation and Antihypertensive Activity

A study by Abou-Gharbia et al. (1984) investigated tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines for their ability to relax potassium-depolarized aortic smooth muscle and their antihypertensive activity. Specifically, 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one showed significant hypotensive properties but little vascular smooth muscle relaxant activity (Abou-Gharbia et al., 1984).

Synthesis and Structural Studies

A range of studies have focused on the synthesis and properties of derivatives of pyrrolo[1,2-a]pyrazines, including the specific compound . These studies have explored various synthetic routes and potential applications, contributing to a deeper understanding of the chemical and physical properties of these compounds. Key studies include:

  • Synthesis of related structures, exploring different synthetic pathways and potential biological activities (Schonafinger et al., 1988).
  • Investigation of thermal cyclization processes related to pyrrolo[1,2-a]pyrazines (Clark et al., 1976).
  • Studies on the synthesis of lactam and ketone precursors of related pyrrolo[1,2-a]pyrazine structures (Branden et al., 1992).
  • Synthesis of pyrido[3,2-e]pyrrolo[2,1-c][1,2,4]triazines, expanding the structural complexity and potential applications of pyrrolo[1,2-a]pyrazines (Savelli et al., 1999).

Enantioselective Synthesis

The compound has also been studied in the context of asymmetric synthesis. For instance, Huang et al. (2014) achieved highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, providing a direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives (Huang et al., 2014).

properties

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPPFIDIJMNDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Citations

For This Compound
2
Citations
ND Parmar, SD Hadiyal, VH Kapupara… - Journal of …, 2021 - Wiley Online Library
We report here the synthesis of different substituted tetrahydropyridopyrazine derivatives. This approach of synthesis has been designed in a way that in first simple chloro‐amine …
Number of citations: 2 onlinelibrary.wiley.com
SM Scarry, KM Lovell, KJ Frankowski… - The Journal of …, 2016 - ACS Publications
The quinoxaline and quinoxalinone family of nitrogen heterocycles is present in molecules of therapeutic relevance for diverse applications ranging from infectious diseases to …
Number of citations: 7 pubs.acs.org

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